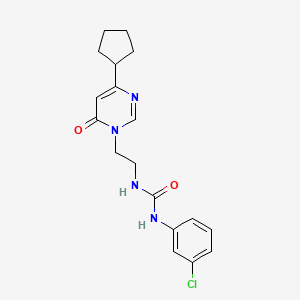
1-(3-chlorophenyl)-3-(2-(4-cyclopentyl-6-oxopyrimidin-1(6H)-yl)ethyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-chlorophenyl)-3-(2-(4-cyclopentyl-6-oxopyrimidin-1(6H)-yl)ethyl)urea is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. This compound has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Mechanism of Action
The mechanism of action of 1-(3-chlorophenyl)-3-(2-(4-cyclopentyl-6-oxopyrimidin-1(6H)-yl)ethyl)urea involves the inhibition of specific enzymes and signaling pathways that are involved in the growth and survival of cancer cells. This compound has been found to inhibit the activity of tyrosine kinases, which play a crucial role in the growth and proliferation of cancer cells. Additionally, this compound has been found to inhibit the activity of NF-kB, a transcription factor that is involved in the inflammatory response.
Biochemical and Physiological Effects:
1-(3-chlorophenyl)-3-(2-(4-cyclopentyl-6-oxopyrimidin-1(6H)-yl)ethyl)urea has been found to exhibit significant biochemical and physiological effects. It has been found to inhibit the growth of cancer cells, reduce inflammation, and improve cognitive function in animal models of Alzheimer's disease. Additionally, this compound has been found to have a low toxicity profile, making it a promising candidate for further development as a therapeutic agent.
Advantages and Limitations for Lab Experiments
The advantages of using 1-(3-chlorophenyl)-3-(2-(4-cyclopentyl-6-oxopyrimidin-1(6H)-yl)ethyl)urea in lab experiments include its potent anticancer activity, low toxicity profile, and potential applications in the treatment of Alzheimer's disease and other neurodegenerative disorders. However, the limitations of using this compound in lab experiments include its high cost of synthesis and limited availability.
Future Directions
There are several future directions for the study of 1-(3-chlorophenyl)-3-(2-(4-cyclopentyl-6-oxopyrimidin-1(6H)-yl)ethyl)urea. One direction is to further investigate its potential applications in the treatment of Alzheimer's disease and other neurodegenerative disorders. Another direction is to study its potential use in combination with other therapeutic agents for the treatment of cancer. Additionally, further studies are needed to optimize the synthesis method and improve the availability of this compound for research purposes.
Conclusion:
1-(3-chlorophenyl)-3-(2-(4-cyclopentyl-6-oxopyrimidin-1(6H)-yl)ethyl)urea is a promising compound that has shown significant potential for applications in the field of medicine. Its potent anticancer activity, low toxicity profile, and potential applications in the treatment of Alzheimer's disease and other neurodegenerative disorders make it a promising candidate for further development as a therapeutic agent. Further studies are needed to optimize the synthesis method, improve the availability of this compound for research purposes, and investigate its potential applications in combination with other therapeutic agents.
Synthesis Methods
The synthesis of 1-(3-chlorophenyl)-3-(2-(4-cyclopentyl-6-oxopyrimidin-1(6H)-yl)ethyl)urea involves the reaction of 3-chlorophenyl isocyanate with 2-(4-cyclopentyl-6-oxopyrimidin-1(6H)-yl)ethylamine. The reaction takes place in the presence of a suitable solvent and a base. The resulting product is then purified using column chromatography to obtain the final compound.
Scientific Research Applications
1-(3-chlorophenyl)-3-(2-(4-cyclopentyl-6-oxopyrimidin-1(6H)-yl)ethyl)urea has been studied for its potential applications in the field of medicine. It has been found to exhibit anticancer activity by inhibiting the growth of cancer cells. It has also been studied for its potential use as an anti-inflammatory agent. Additionally, this compound has been found to have potential applications in the treatment of Alzheimer's disease and other neurodegenerative disorders.
properties
IUPAC Name |
1-(3-chlorophenyl)-3-[2-(4-cyclopentyl-6-oxopyrimidin-1-yl)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN4O2/c19-14-6-3-7-15(10-14)22-18(25)20-8-9-23-12-21-16(11-17(23)24)13-4-1-2-5-13/h3,6-7,10-13H,1-2,4-5,8-9H2,(H2,20,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYKNBPIPPKRFBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C2=CC(=O)N(C=N2)CCNC(=O)NC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-chlorophenyl)-3-(2-(4-cyclopentyl-6-oxopyrimidin-1(6H)-yl)ethyl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 4-oxo-1,4-dihydropyrimido[1,2-b]indazole-2-carboxylate](/img/structure/B2624267.png)
![2-((1-(2-(dimethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(4-isopropylphenyl)acetamide](/img/structure/B2624268.png)
![N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2624270.png)
![[6-(Oxan-4-yl)pyrimidin-4-yl]-(4-pyrimidin-2-ylpiperazin-1-yl)methanone](/img/structure/B2624273.png)
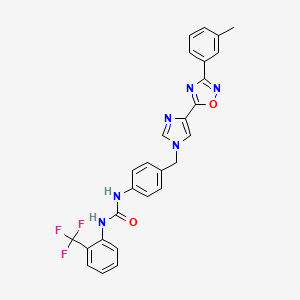
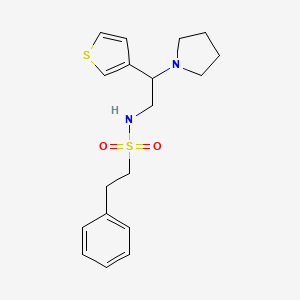
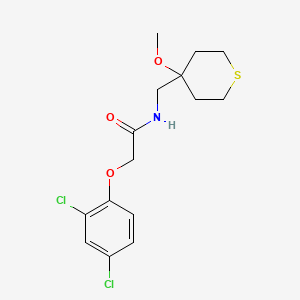
![5-{[(4-chlorophenyl)sulfanyl]methyl}-4-phenyl-4H-1,2,4-triazol-3-ylhydrosulfide](/img/structure/B2624277.png)

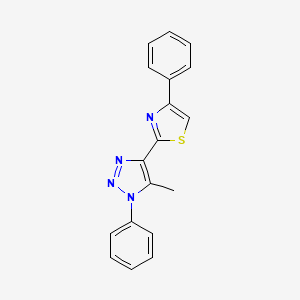
![methyl (2Z)-2-[(4-chlorophenyl)sulfonyl]-3-[(2,4-difluorophenyl)amino]acrylate](/img/structure/B2624282.png)
![3-[[1-(5-Fluoropyridine-3-carbonyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2624284.png)
![5-Phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B2624286.png)
![(Z)-8-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(3-methoxybenzylidene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2624290.png)